molecular formula C12H16ClNO B1366091 2-chloro-N-(1-phenylbutyl)acetamide CAS No. 40023-34-5

2-chloro-N-(1-phenylbutyl)acetamide

Cat. No. B1366091
CAS RN: 40023-34-5
M. Wt: 225.71 g/mol
InChI Key: FIVPETANTXQLAD-UHFFFAOYSA-N
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Description

2-chloro-N-(1-phenylbutyl)acetamide is a chemical compound with the CAS Number: 40023-34-5 . It has a molecular weight of 225.72 and its IUPAC name is 2-chloro-N-(1-phenylbutyl)acetamide .


Molecular Structure Analysis

The InChI code for 2-chloro-N-(1-phenylbutyl)acetamide is 1S/C12H16ClNO/c1-2-6-11(14-12(15)9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-chloro-N-(1-phenylbutyl)acetamide is a powder that is stored at room temperature .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins and their modifications, understanding protein-protein interactions, and determining their localization in different cellular compartments .

, this chemical serves as a subject for research in understanding molecular structures and properties. .

Biochemical Applications

Researchers use this compound in biochemical applications, such as enzyme inhibition studies and receptor-ligand interactions. It helps in elucidating biological pathways and understanding the molecular basis of diseases .

Chemical Synthesis

2-chloro-N-(1-phenylbutyl)acetamide is a building block in synthetic chemistry. It’s used to synthesize more complex molecules for the development of new pharmaceuticals or materials with specific properties .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in chromatography and spectrometry to help identify and quantify other substances within a sample .

Safety and Handling Research

The compound’s safety profile, including its hazard statements and precautionary statements, is a critical area of research. Understanding its effects on human health and the environment is essential for developing safe handling and storage procedures .

Material Science

It may be investigated for its potential use in material science, particularly in the development of new polymers or coatings that require specific molecular structures for desired physical properties .

Educational Purposes

Lastly, 2-chloro-N-(1-phenylbutyl)acetamide can be used in educational settings, such as university research labs, to teach students about chemical handling, experimentation, and the practical applications of theoretical chemistry concepts .

Mechanism of Action

A study has suggested that 2-chloro-N-phenylacetamide exhibits antifungal activity, and its probable mechanism of action is interaction with ergosterol in the plasma membrane .

Safety and Hazards

The safety information for 2-chloro-N-(1-phenylbutyl)acetamide includes several hazard statements: H302, H315, H318, H335 . These represent specific hazards presented by the chemical. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous chemical or improper storage or handling.

properties

IUPAC Name

2-chloro-N-(1-phenylbutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-2-6-11(14-12(15)9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVPETANTXQLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406930
Record name 2-chloro-N-(1-phenylbutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40023-34-5
Record name 2-chloro-N-(1-phenylbutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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